Beryllium silicate

Description

Categorization and Nomenclature within Silicate (B1173343) Mineralogy and Inorganic Chemistry

Beryllium silicates are a group of chemical compounds containing beryllium, silicon, and oxygen. In the field of inorganic chemistry, the basic beryllium silicate is known as beryllium orthosilicate (B98303), with the chemical formula Be₂SiO₄. t3db.canih.gov It is also referred to as diberyllium monosilicate or silicic acid, beryllium salt. t3db.ca

In the realm of silicate mineralogy, these compounds are more diverse and are classified based on the arrangement of the silicate and beryllate tetrahedra. This compound minerals are found in various structural classes, including sheet structures (phyllosilicates) and framework structures (tectosilicates). rruff.info Of the known this compound mineral species, a significant number are classified as framework structures, followed by sheet structures. rruff.info The classification also considers the polymerization of [BeO₄] and [SiO₄] tetrahedra, which is a key factor in the formation of diverse crystal structures. rruff.info

The nomenclature often reflects their mineralogical names. For instance, the mineral phenakite is the naturally occurring form of beryllium orthosilicate (Be₂SiO₄). t3db.canih.gov Other this compound minerals include beryl (B75158) (Be₃Al₂(SiO₃)₆), which is a cyclosilicate, and bertrandite (Be₄Si₂O₇(OH)₂), a sorosilicate. mineralseducationcoalition.orgwikipedia.org These minerals are categorized based on their chemical composition and crystal structure. For example, beryl is a beryllium aluminum silicate, highlighting the presence of aluminum in its structure. wikipedia.org

The structural complexity of beryllium silicates is notable, with some minerals forming unique, zeolite-like structures with large rings of tetrahedra. rruff.info Examples include nabesite with 9-membered rings and chiavennite with 12-membered rings. rruff.info This diversity in structure leads to a wide range of physical and chemical properties among the different this compound minerals.

Academic Significance of Beryllium Silicates in Geoscience and Advanced Materials Science

The academic significance of beryllium silicates spans both geoscience and advanced materials science, driven by their unique properties and formation environments.

In Geoscience:

This compound minerals serve as important indicators of geological processes. geologicacarpathica.com Their presence and composition in granite-pegmatite systems can trace the evolution of magmatic to hydrothermal activities and provide insights into the tectonic environment. geologicacarpathica.com For example, the composition of beryl can differ depending on whether it formed in an S-type (sedimentary-derived) or I-type (igneous-derived) granite. geologicacarpathica.com

The study of beryllium silicates like beryl and bertrandite helps in understanding the geochemistry of beryllium, a rare element. geologicacarpathica.comconfex.com Research on the stability and solubility of these minerals in melts provides crucial data for modeling the behavior of beryllium in the Earth's crust. confex.comgeologyscience.ru Beryllium is concentrated in felsic magmatic rocks, and its minerals are often found in granitic pegmatites. geologicacarpathica.comnih.gov The breakdown of primary minerals like beryl can lead to the formation of secondary beryllium silicates such as phenakite and bertrandite, documenting post-magmatic tectonic and metamorphic events. geologicacarpathica.com

Furthermore, this compound minerals are the primary ore sources for beryllium, a lightweight metal with significant industrial applications. mineralseducationcoalition.orgmdpi.com Bertrandite and beryl are the two most commercially important beryllium minerals. researchgate.net

In Advanced Materials Science:

The unique properties of beryllium silicates make them subjects of interest for various technological applications. This compound glass, for instance, has been investigated for its potential in encapsulating radioactive waste due to its durability.

The optical properties of certain beryllium silicates are also noteworthy. Phenakite (Be₂SiO₄), with its trigonal crystal structure, exhibits high transparency and is being explored as an SRS-active crystal for use in laser technology. researchgate.net The addition of beryllium oxide to lead silicate glasses has been shown to improve their resistance to radiation and alter their optical and luminescent properties. aip.org

The high melting point and thermal conductivity of beryllium compounds, including silicates, are properties that are valuable in materials designed for high-temperature and demanding environments. mineralseducationcoalition.orgnih.gov Research into the synthesis and properties of this compound materials continues to open up possibilities for new applications in electronics, aerospace, and nuclear technology. nih.govnih.gov

Interactive Data Table of this compound Minerals

| Mineral Name | Chemical Formula | Crystal System | Key Characteristics |

| Phenakite | Be₂SiO₄ | Trigonal | A primary this compound, often found in high-pressure metamorphic rocks and granitic pegmatites. t3db.canih.gov |

| Beryl | Be₃Al₂(SiO₃)₆ | Hexagonal | A common beryllium mineral found in granitic pegmatites; includes gemstone varieties like emerald and aquamarine. wikipedia.org |

| Bertrandite | Be₄Si₂O₇(OH)₂ | Orthorhombic | A major ore of beryllium, often formed by the alteration of beryl. mineralseducationcoalition.org |

| Gadolinite | (Ce,La,Nd,Y)₂Fe²⁺Be₂Si₂O₁₀ | Monoclinic | Occurs in alkaline granite pegmatites and is associated with rare-earth elements. geologicacarpathica.com |

| Hingganite | (Y,REE)₂Be₂Si₂O₈(OH)₂ | Monoclinic | Often found as a replacement product of gadolinite. geologicacarpathica.com |

| Nabesite | Na₂BeSi₄O₁₀·4H₂O | Orthorhombic | A rare zeolite-like mineral with a framework structure containing 9-membered rings. rruff.info |

| Chiavennite | CaMnBe₂Si₅O₁₃(OH)₂·2H₂O | Monoclinic | A rare this compound with a zeolite-like structure containing 12-membered rings. rruff.info |

Structure

2D Structure

Properties

IUPAC Name |

diberyllium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Be.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVSYHUREAVHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

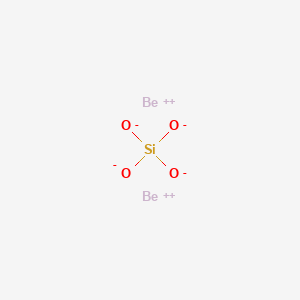

[Be+2].[Be+2].[O-][Si]([O-])([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Be2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929197 | |

| Record name | Diberyllium orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13598-00-0, 15191-85-2 | |

| Record name | Phenakite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, beryllium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015191852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diberyllium orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllium orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic and Structural Investigations of Beryllium Silicates

Crystal Structures of Naturally Occurring Beryllium Silicate (B1173343) Minerals

The crystal structures of beryllium silicate minerals are diverse, ranging from the relatively simple framework of phenakite to the more complex sheet structures of other members of this group.

Phenakite (Be₂SiO₄) Structure and Polymorphism

Phenakite (Be₂SiO₄) is a nesosilicate mineral, meaning its structure is based on isolated silica (B1680970) tetrahedra. crystallographygems.com It crystallizes in the trigonal crystal system, specifically in the rhombohedral class (space group R-3). researchgate.net The structure consists of a dense three-dimensional framework of [BeO₄] and [SiO₄] tetrahedra. researchgate.net This framework creates large hexagonal channels. researchgate.net Phenakite is known for its high Mohs hardness of 7.5 to 8 and is sometimes used as a gemstone. wikipedia.orgmindat.org The crystals can be colorless, yellowish, or pale rose-red. wikipedia.org

While phenakite itself is a distinct mineral species, the term polymorphism refers to the ability of a substance to exist in more than one crystal structure. Information regarding distinct polymorphs of Be₂SiO₄ under normal conditions is not prevalent in the reviewed literature, with phenakite being the primary recognized form.

| Property | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | wikipedia.org |

| Crystal Class | Rhombohedral (3) | wikipedia.org |

| Space Group | R-3 | researchgate.net |

| Unit Cell Dimensions | a = 12.472 Å, c = 8.252 Å | researchgate.net |

| a = 12.438 Å, c = 8.231 Å | wikipedia.org | |

| Z (formula units per unit cell) | 18 | webmineral.com |

Bertrandite (Be₄Si₂O₇(OH)₂) Structure

Bertrandite is a sorosilicate hydroxide (B78521) mineral with the chemical formula Be₄Si₂O₇(OH)₂. wikipedia.orgwikidata.org It crystallizes in the orthorhombic crystal system, with a pyramidal (mm2) crystal class and space group Cmc2₁. wikipedia.orgarizona.eduazomining.com The structure of bertrandite is characterized by groups of two silicate tetrahedra linked together (sorosilicate), along with hydroxyl (OH) groups. wikipedia.org This mineral often forms as an alteration product of beryl (B75158) and is a significant ore of beryllium. wikipedia.orgsciencenotes.org Bertrandite crystals are typically thin tabular or prismatic and can form radial aggregates. arizona.eduazomining.com

| Property | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | wikipedia.orgarizona.edu |

| Crystal Class | Pyramidal (mm2) | wikipedia.org |

| Space Group | Cmc2₁ | wikipedia.orgarizona.edu |

| Unit Cell Dimensions | a = 8.7135(4) Å, b = 15.268(1) Å, c = 4.5683(3) Å | wikipedia.org |

| Z (formula units per unit cell) | 4 | wikipedia.orgarizona.edu |

Novel this compound Mineral Species Structures (e.g., Hydroxylgugiaite, Bussyite-(Ce))

Recent advancements in mineralogical research have led to the discovery and characterization of new, complex this compound minerals.

Hydroxylgugiaite , with the ideal formula (Ca₃□₁)Σ₄(Si₃.₅Be₂.₅)Σ₆O₁₁(OH)₃, is a member of the melilite group. geoscienceworld.org It has a tetragonal crystal structure with the space group P421/m. geoscienceworld.orgresearchgate.net The structure is composed of two distinct layers. One layer contains eight-fold coordinated calcium sites, while the other consists of corner-sharing [SiO₄] and [BeO₄] tetrahedra. geoscienceworld.orggeoscienceworld.org

Bussyite-(Ce) has a more complex ideal formula, (Ce,REE,Ca)₃(Na,H₂O)₆MnSi₉Be₅(O,OH)₃₀F₄, and crystallizes in the monoclinic system with the space group C2/c. arizona.eduresearchgate.netunige.ch Its structure is characterized by two distinct layers parallel to the (101) plane: a layer of [(Si,Be)O₄] tetrahedra and a layer of Ce-, Ca-, Mn-, and Na- polyhedra. researchgate.net

| Mineral | Property | Value | Reference |

|---|---|---|---|

| Hydroxylgugiaite | Crystal System | Tetragonal | geoscienceworld.orgmindat.org |

| Space Group | P421/m | geoscienceworld.orgresearchgate.net | |

| Unit Cell Dimensions | a = 7.4151(2) Å, c = 4.9652(1) Å | geoscienceworld.org | |

| Z (formula units per unit cell) | 1 | geoscienceworld.orggeoscienceworld.org | |

| Bussyite-(Ce) | Crystal System | Monoclinic | arizona.edumindat.org |

| Space Group | C2/c | arizona.eduresearchgate.net | |

| Unit Cell Dimensions | a = 11.654(3) Å, b = 13.916(3) Å, c = 16.583(4) Å, β = 95.86(2)° | arizona.eduresearchgate.net | |

| Z (formula units per unit cell) | 4 | arizona.eduresearchgate.net |

Atomic Coordination Environments in Beryllium Silicates

Tetrahedral Coordination of Beryllium (Be²⁺) and Silicon (Si⁴⁺) in Silicate Frameworks

A fundamental feature of beryllium silicates is the tetrahedral coordination of both beryllium (Be²⁺) and silicon (Si⁴⁺) ions by oxygen atoms. geologyscience.ruku.ac.bdtulane.edu The Si⁴⁺ cation is surrounded by four oxygen anions to form the fundamental [SiO₄]⁴⁻ tetrahedron, which is the basic building block of all silicate minerals. ku.ac.bdasdn.net Similarly, the small ionic radius of the Be²⁺ cation (0.27 Å) favors its coordination by four oxygen atoms, forming [BeO₄]⁶⁻ tetrahedra. geologyscience.ruresearchgate.netgeologicacarpathica.com In beryllium silicates, these [BeO₄] and [SiO₄] tetrahedra polymerize by sharing oxygen atoms at their corners, creating a variety of structural frameworks. geologyscience.rurruff.info

In phenakite, for instance, there are two distinct Be²⁺ sites, both bonded to four oxygen atoms to form BeO₄ tetrahedra. materialsproject.org These BeO₄ tetrahedra share corners with other BeO₄ and SiO₄ tetrahedra. materialsproject.org The Si⁴⁺ ion is also in a tetrahedral environment, bonded to four oxygen atoms. materialsproject.org

Topological and Hierarchical Analyses of Beryllosilicate Structures

The intricate crystal structures of beryllosilicates can be systematically understood through topological and hierarchical analyses. This approach involves deconstructing complex frameworks into simpler, fundamental components and using numerical descriptors to identify relationships between different structures. By constructing topological diagrams for layered and framework beryllosilicates, researchers can identify key structural features and establish a hierarchical classification. geoscienceworld.orgresearchgate.net

A cornerstone of analyzing silicate and zeolite structures is the concept of the Secondary Building Unit (SBU). The primary building units (PBUs) are the fundamental tetrahedra, [SiO₄] and [BeO₄]. geoscienceworld.org These PBUs connect to form more complex, finite structural entities known as SBUs. geoscienceworld.orgfmm.ru The entire crystal structure can then be described as an assembly of one or more types of these SBUs. geoscienceworld.org

In the study of beryllosilicates and related zeolites, topological diagrams are constructed to identify the specific SBUs present. geoscienceworld.orgresearchgate.net These units are arranged by the increasing number of tetrahedral atoms they contain, which helps to establish a structural hierarchy. geoscienceworld.org For example, topological analysis of the zeolite alflarsenite reveals SBUs such as '5-1' and 'spiro-5'. researchgate.net The identification of these units is crucial as it allows for the comparison and classification of complex framework structures. geoscienceworld.orgrsc.org In addition to SBUs, larger composite building units (CBUs), which are composed of several SBUs, can also be identified and are particularly useful for describing the cages and channels within zeolite structures. geoscienceworld.org

| SBU Type | Description |

| Single Rings | Composed of 3, 4, 5, or 6 tetrahedra arranged in a simple loop. |

| Double Rings | Two single rings connected by oxygen bridges (e.g., 4-4, 6-6). |

| Spiro-5 | Two 5-membered rings sharing a single tetrahedral atom. researchgate.net |

| 5-1 | A more complex unit found in structures like alflarsenite. researchgate.net |

| Bertrandite-type | Specific arrangements characteristic of the mineral bertrandite. |

| This table is generated based on data from multiple sources. geoscienceworld.orgresearchgate.net |

To provide a quantitative description of beryllosilicate frameworks, two powerful topological tools are employed: Vertex Symbols (VS) and Coordination Sequences (CS). geoscienceworld.orggeoscienceworld.org These numerical descriptors are determined for each unique tetrahedrally coordinated site (T-site, typically occupied by Be or Si) within the crystal structure. geoscienceworld.orgresearchgate.net

The Vertex Symbol describes the circuits originating from a single tetrahedral node. geoscienceworld.org For each of the six angles around a tetrahedron, a path can be traced through the network of connected tetrahedra until it returns to the starting node, forming a "circuit" or "ring". The vertex symbol is a summation of the number of tetrahedral nodes in each of these circuits. geoscienceworld.org

The Coordination Sequence for a given tetrahedral atom is a series of numbers {Nₖ}, where N₁ is the number of nearest tetrahedral neighbors, N₂ is the number of second-nearest neighbors, and so on, for k = 1, 2, 3.... geoscienceworld.org It essentially quantifies the density of tetrahedral atoms in concentric shells around a central T-site. The sum of the coordination sequence numbers can be used to derive the topological density (TD) of the framework, which is strongly correlated with the framework density (FD). geoscienceworld.orgresearchgate.net

These sets of numbers—VS and CS—provide a unique fingerprint for each T-site, allowing for precise identification and comparison of structural topologies. geoscienceworld.org For instance, in structures with pseudo-symmetry, the related tetrahedral sites will have identical coordination sequences. researchgate.net

| Mineral | Tetrahedral Site | N₁ | N₂ | N₃ | N₄ | N₅ | N₆ |

| Phenakite | Be | 4 | 8 | 28 | 62 | 108 | 168 |

| Si | 4 | 8 | 28 | 62 | 108 | 168 | |

| Bertrandite | Be | 4 | 7 | 22 | 49 | 83 | 131 |

| Si | 4 | 7 | 22 | 49 | 83 | 131 | |

| Data sourced from Grice (2010). geoscienceworld.org |

The primary application of topological analyses like SBUs, vertex symbols, and coordination sequences is the identification of structural similarities that are not obvious from visual inspection or chemical formula alone. geoscienceworld.org By comparing these topological descriptors, researchers can uncover relationships between different beryllosilicates and between beryllosilicates and other silicate minerals, including natural and synthetic zeolites. geoscienceworld.orgresearchgate.net

For example, the analysis of the beryllosilicate zeolite alflarsenite, through its SBUs and coordination sequences, revealed distinct structural similarities to the zeolite bikitaite and the synthetic zeolites known as CAS and NSI. researchgate.net All four of these frameworks are constructed from slabs composed of alternating chains of 5- and 8-membered rings, though the way these slabs are cross-linked varies between the structures. researchgate.net This demonstrates how different structures can be built from the same fundamental components.

This method provides a robust framework for classifying and understanding the vast array of tectosilicate structures, highlighting how the substitution of silicon by beryllium can generate novel frameworks that are often related to known aluminosilicate (B74896) zeolites. geoscienceworld.org

Structural Modifications and Substitutions in this compound Phases

The structures of beryllium silicates are not fixed but can be altered through various modifications and substitutions. These changes can range from the formation of isostructural analogues, where different elements create a similar structural framework, to the substitution of individual elements within a specific crystal lattice, which can have significant implications for the resulting structure and properties.

An important principle in understanding beryllosilicate structures is the concept of isostructural analogues, where a compound has the same crystal structure as another compound of different chemistry. Beryllium fluoride (B91410) (BeF₂) serves as a classic structural model for silica (SiO₂). wikipedia.org The Be²⁺ and F⁻ ions are similar in size to Si⁴⁺ and O²⁻ ions, respectively, and the strength of the Be-F bond is high, leading to the formation of analogous three-dimensional frameworks. wikipedia.organnualreviews.org

In the solid state, BeF₂ is polymeric and adopts a silica-like structure with corner-shared BeF₄ tetrahedra. wikipedia.org This mimicry is so effective that different polymorphs of BeF₂ are isostructural with the polymorphs of SiO₂, such as α-quartz and β-cristobalite. This relationship allows BeF₂ to be used as a simplified model system for studying the complex phase transitions and structural properties of silica. The network structure of beryllium fluoride is very similar to that of silicates, based on tetrahedral coordination. annualreviews.org

Elemental substitution within a beryllosilicate phase can significantly alter its structural and physical properties.

Germanium in Phenakite-type Structures: The mineral phenakite (Be₂SiO₄) has a robust crystal structure that can accommodate the substitution of germanium (Ge) for silicon (Si). researchgate.netwa.gov The crystal structure of synthetic phenakite analogues with the formula Be₂[(Si₁₋ₓGeₓ)O₄] has been studied across the entire compositional range from x=0 to x=1. researchgate.net As the larger germanium cation replaces the smaller silicon cation in the tetrahedral site, there is a predictable and linear expansion of the unit cell parameters and an increase in the average T-O bond lengths. researchgate.net This substitution demonstrates the structural flexibility of the phenakite framework.

| Compound | Ge Content (x) | a (Å) | c (Å) | V (ų) |

| Phenakite | 0.00 | 12.472 | 8.252 | 1113.6 |

| Ge-substituted | 0.80 | 12.684 | 8.423 | 1174.5 |

| Beryllium Germanate | 1.00 | 12.753 | 8.483 | 1195.8 |

| This table presents illustrative data based on the findings that unit cell parameters show a linear dependence on Germanium content. researchgate.net |

Lead in this compound Glasses: In amorphous this compound glasses, the introduction of lead oxide (PbO) has complex structural implications that depend heavily on concentration. aip.orgresearchgate.net Studies of (BeO)ₓ(PbO·SiO₂)₁₋ₓ glasses show two distinct concentration regimes. aip.org

High BeO Content (above 15 mol. %): As the concentration of beryllium oxide increases, a structural inversion occurs. aip.orgresearchgate.net Beryllium atoms begin to participate in the formation of a unified glass network, creating silica-like groups. aip.org In this regime, lead oxide can act as a glass former, contributing to an increase in the static disorder of the network. aip.org This structural change is marked by an increase in the disordering degree of the glass network as BeO content rises toward 30 mol. %. aip.org This transition from a silicate to a lead-oxygen dominated network fundamentally alters the electronic structure and optical properties of the glass. researchgate.net

Synthesis and Growth Methodologies of Beryllium Silicates

Hydrothermal Synthesis of Beryllium Silicate (B1173343) Crystals

Hydrothermal synthesis is a prevalent method for growing high-quality single crystals of beryllium silicates, particularly beryl (B75158) and phenakite. This technique involves crystallization from high-temperature aqueous solutions under high pressure. The process is typically conducted in a sealed pressure vessel, such as an autoclave, where nutrient materials dissolve in a solvent at a higher temperature zone and crystallize on a seed crystal in a cooler zone. google.com

Key parameters in hydrothermal synthesis include temperature, pressure, the chemical composition of the aqueous medium (mineralizer), and the use of a temperature gradient. For instance, beryl single crystals can be grown at temperatures of at least 400°C and pressures of at least 6,000 pounds per square inch. google.com The solvent medium is often acidic, containing chloride ions at a high concentration (at least 4 molar) and sufficient hydrochloric acid to achieve a final pH of 0.1 or lower. google.com

Research has shown that the type of beryllium silicate formed can be controlled by the composition of the mineralizer. In NaOH-bearing solutions, increasing the concentration of NaOH and the temperature can shift the synthesis from beryl to phenakite, with phenakite becoming the dominant phase at 700°C in a 1 N NaOH solution. geoscienceworld.org Pioneering work on phenakite-structured compounds like Be₂[(Si₁₋ₓGeₓ)O₄] was carried out in acidic fluoride-containing solutions at 625°C and approximately 150 MPa. researchgate.net To manage the crystallization process and prevent spontaneous nucleation, the silicon source (e.g., SiO₂ glass) is often physically separated from the beryllium and aluminum oxide nutrients. google.comresearchgate.net

Typical conditions for the hydrothermal growth of beryl involve placing seed crystals, cut to specific orientations, in the cooler part of the autoclave, while the nutrient materials are in the hotter section. researchgate.net This setup facilitates the transport and deposition of dissolved material onto the seeds, allowing for controlled crystal growth. Inclusions of phenakite are a characteristic feature of hydrothermally grown emeralds. geoscienceworld.orgresearchgate.net

Table 1: Parameters for Hydrothermal Synthesis of Beryllium Silicates

| Parameter | Value/Condition | Target Crystal | Source |

|---|---|---|---|

| Temperature | ≥ 400°C | Beryl | google.com |

| Pressure | ≥ 6,000 psi | Beryl | google.com |

| Solvent | Acidic (≥ 4 M Chloride, pH ≤ 0.1) | Beryl | google.com |

| Temperature | 500 - 750°C | Beryl/Phenakite | geoscienceworld.org |

| Pressure | 10 kbar | Beryl/Phenakite | geoscienceworld.org |

| Solvent | NaOH solutions | Beryl/Phenakite | geoscienceworld.org |

| Temperature | 625°C | Phenakite-structured Be₂[(Si₁₋ₓGeₓ)O₄] | researchgate.net |

| Pressure | ~150 MPa | Phenakite-structured Be₂[(Si₁₋ₓGeₓ)O₄] | researchgate.net |

| Temperature | 270 - 500°C | Phenakite, Bertrandite | researchgate.net |

| Pressure | 720 atm | Phenakite, Bertrandite | researchgate.net |

High-Temperature Solid-State Reaction Synthesis of Beryllium Silicates

High-temperature solid-state reaction is a direct method for synthesizing polycrystalline beryllium silicates. This technique involves heating stoichiometric mixtures of precursor powders, typically beryllium oxide (BeO) and silicon dioxide (SiO₂), to high temperatures to induce a chemical reaction and form the desired compound. smolecule.com

The synthesis of phenakite (Be₂SiO₄) via this method is represented by the reaction: 2BeO + SiO₂ → Be₂SiO₄ smolecule.com

This reaction is generally carried out at temperatures ranging from 1300°C to 1700°C. smolecule.com Early studies reported the dry synthesis of phenakite from oxides at 1500°C and 1 atm pressure. researchgate.net The process often requires annealing at temperatures between 1,200°C and 1,400°C in an inert atmosphere, such as argon, to promote crystallinity and prevent unwanted side reactions. Post-synthesis characterization, commonly using X-ray diffraction (XRD), is essential to confirm the phase purity of the final product.

Flux Growth Techniques for this compound Single Crystals

The flux growth method is a solution growth technique used to produce large, high-quality single crystals of materials that melt incongruently or at very high temperatures, such as beryl. google.com In this process, a molten salt, known as the flux, is used as a solvent to dissolve the nutrient components (e.g., BeO, Al₂O₃, and SiO₂). Crystallization occurs as the saturated solution is slowly cooled or when a temperature gradient is established within the melt. google.com

A variety of compounds can serve as fluxes for growing beryllium silicates, including lithium molybdate, lead vanadates, and boric acid. researchgate.net For beryl growth, fluxes such as vanadium pentoxide and acidic molybdates or tungstates of alkali metals have been successfully employed. google.com Emeralds have been synthesized using fluxes like Li₂Mo₂O₇, MoO₃, and V₂O₅, with the furnace heated to around 1000°C followed by gradual cooling. google.com

A common setup for flux growth involves maintaining a thermal gradient where the nutrient materials are located in a hotter, upper zone of the crucible, while the seed crystal is positioned in a cooler, lower zone. google.com This configuration allows the dissolved nutrients to be transported via convection to the seed crystal, where they crystallize. This method helps to prevent impurities from the nutrient source from reaching the growing crystal. google.com The Czochralski method, a technique involving pulling a crystal from a melt, has also been adapted using flux materials for growing beryl. researchgate.net

Phase Stability and Decomposition Pathways of Synthetic Beryllium Silicates (e.g., Phenakite Dissociation)

The stability of beryllium silicates is dependent on temperature and pressure. Phenakite (Be₂SiO₄), a key synthetic this compound, exhibits distinct decomposition behavior under different conditions. At atmospheric pressure, phenakite dissociates into bromellite (BeO) and cristobalite (a high-temperature polymorph of SiO₂) at 1560°C. geoscienceworld.orgresearchgate.net This temperature is considered its upper stability limit at 1 atmosphere. researchgate.net The system BeO-SiO₂ forms a eutectic between bromellite and cristobalite at approximately 1713°C. geoscienceworld.orgresearchgate.net

However, under high pressure, the stability of phenakite is significantly extended. Experimental studies have shown that phenakite remains stable up to 2100°C at pressures as high as 45.5 kbar. geoscienceworld.orgresearchgate.net

The stability of beryl is also a subject of extensive study. Natural beryl can begin to decompose at 1100°C, forming small amounts of phenakite. geoscienceworld.org Under hydrothermal conditions, the breakdown of beryl can lead to the formation of secondary phenakite and bertrandite [Be₄Si₂O₇(OH)₂]. This alteration is often facilitated by the circulation of hydrothermal fluids at temperatures between approximately 200°C and 400°C. cambridge.org The relative stability of these minerals is complex; experimental data suggest that at low aluminum activity and high alkalinity, the formation of phenakite is favored over aluminum-bearing silicates like beryl. geoscienceworld.org

Table 2: Decomposition and Stability Data for Phenakite

| Condition | Event | Temperature | Products | Source |

|---|---|---|---|---|

| 1 atmosphere pressure | Dissociation | 1560°C | Bromellite (BeO) and Cristobalite (SiO₂) | geoscienceworld.orgresearchgate.net |

Industrial Processing Methods for this compound Extraction (from a materials science perspective)

The industrial extraction of beryllium from its primary silicate ores, beryl and bertrandite, involves complex hydrometallurgical and pyrometallurgical processes designed to break down the refractory silicate structure and isolate beryllium compounds. geoscienceworld.orgvaia.com

The initial step in beryllium extraction is the conversion of the insoluble this compound mineral into a water-soluble form. Two primary commercial methods have been historically used: the sulfate (B86663) process and the fluoride (B91410) process. nih.gov

Sulfate Process: In this method, beryl ore concentrate is first melted at 1600-1700°C and then quenched in water to form a glassy, more reactive frit. google.com This frit is heat-treated and then reacted with concentrated sulfuric acid at temperatures around 325°C. google.com This "sulfation" step converts the beryllium oxide component of the ore into beryllium sulfate (BeSO₄), which is soluble in water. vaia.comnih.govgoogle.com The resulting mass is leached with water to dissolve the beryllium sulfate, separating it from insoluble silica (B1680970) and aluminum compounds. google.com

Fluoride Process: This process, largely discontinued, involved sintering beryl ore with a fluorine-containing compound like sodium silicofluoride (Na₂SiF₆) at 700–800°C. nih.goviarc.fr This reaction selectively converts the beryllium oxide in the ore to sodium fluoroberyllate (Na₂BeF₄), a water-soluble salt, while the aluminum and silicon components remain largely insoluble. nih.govscribd.com The sintered product is then leached with water to extract the soluble beryllium salt. nih.gov

A less common method involves roasting the ore with calcium carbonate to convert the silica into calcium silicate. The resulting product, containing beryllium oxide, is then treated with a sodium hydroxide (B78521) solution. google.com

Once a water-soluble beryllium compound is obtained in a leach solution, the next step is to selectively precipitate beryllium, typically as beryllium hydroxide [Be(OH)₂], and separate it from other dissolved metals like aluminum and iron. google.com

From the sulfate leach solution , purification often involves solvent extraction. An organic extractant, such as bis(di-2-ethylhexyl) phosphoric acid (DEHPA) in kerosene, can selectively remove beryllium from the aqueous solution. google.com After stripping the beryllium from the organic phase, the resulting purified solution is treated to precipitate beryllium hydroxide. This can be achieved by adjusting the pH. For example, adding a base like sodium hydroxide (caustic soda) or ammonia (B1221849) to the solution will cause the precipitation of beryllium hydroxide. nih.govekb.eg

In the fluoride process , beryllium hydroxide is precipitated from the purified sodium fluoroberyllate solution by adding caustic soda. nih.goviarc.fr

In another process, the beryl ore is digested with a concentrated sodium hydroxide solution under heat and pressure, producing sodium beryllate. prutor.ai Treating this solution with ammonium (B1175870) carbonate can then precipitate beryllium hydroxide. prutor.ai The crude beryllium hydroxide precipitate is typically washed to remove impurities. google.com For high-purity applications, the beryllium hydroxide can be redissolved and reprecipitated or converted to other salts for further purification before being calcined at high temperatures (over 1000°C) to produce beryllium oxide (BeO). nih.goviarc.fr

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Aluminum Oxide | Al₂O₃ |

| Ammonia | NH₃ |

| Ammonium Carbonate | (NH₄)₂CO₃ |

| Beryl | Be₃Al₂Si₆O₁₈ |

| Beryllium Hydroxide | Be(OH)₂ |

| Beryllium Oxide | BeO |

| This compound | Be₂SiO₄ (Phenakite) |

| Beryllium Sulfate | BeSO₄ |

| Bertrandite | Be₄Si₂O₇(OH)₂ |

| Bis(di-2-ethylhexyl) phosphoric acid | C₁₆H₃₅O₄P |

| Boric Acid | H₃BO₃ |

| Bromellite | BeO |

| Calcium Carbonate | CaCO₃ |

| Calcium Silicate | CaSiO₃ |

| Cristobalite | SiO₂ |

| Hydrochloric Acid | HCl |

| Kerosene | Mixture of hydrocarbons |

| Lithium Molybdate | Li₂MoO₄ |

| Molybdenum Trioxide | MoO₃ |

| Phenakite | Be₂SiO₄ |

| Silicon Dioxide | SiO₂ |

| Sodium Fluoride | NaF |

| Sodium Fluoroberyllate | Na₂BeF₄ |

| Sodium Hydroxide | NaOH |

| Sodium Silicofluoride | Na₂SiF₆ |

| Sulfuric Acid | H₂SO₄ |

Computational and Theoretical Modeling of Beryllium Silicates

Density Functional Theory (DFT) Investigations of Beryllium Silicate (B1173343) Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of beryllium silicates, offering a balance between accuracy and computational cost. DFT calculations have been instrumental in exploring the characteristics of various beryllium silicate compounds, most notably phenakite (Be₂SiO₄) and the high-pressure polymorph of beryllium metasilicate (BeSiO₃).

DFT studies have been successfully employed to determine the structural parameters, mechanical stability, and vibrational properties of beryllium silicates. For phenakite (Be₂SiO₄), DFT calculations have confirmed its mechanical and dynamical stability under ambient and high-pressure conditions. crystalvaults.comsciencepublishinggroup.com These theoretical findings align well with experimental data, validating the computational approach. crystalvaults.comsciencepublishinggroup.com

In the case of beryllium metasilicate (BeSiO₃), for which no stable polymorph was previously known, DFT calculations have predicted that an orthorhombic perovskite structure becomes thermodynamically stable at pressures exceeding 9 GPa. sanctuaryofstones.com The predicted unit-cell parameters for this high-pressure phase are a = 4.966 Å, b = 7.160 Å, and c = 4.374 Å. sanctuaryofstones.com Furthermore, these calculations revealed that the compression of this material is slightly anisotropic. sanctuaryofstones.com

The mechanical properties, such as elastic constants and moduli, have also been determined through DFT. The calculated bulk modulus for the orthorhombic BeSiO₃ perovskite is 242 GPa, indicating it is a highly incompressible silicate. sanctuaryofstones.com For phenakite, DFT has been used to explore its response to high pressure, revealing that its compression is not significantly influenced by the bending of bond angles. crystalvaults.comsciencepublishinggroup.com

Interactive Data Table: Calculated Structural and Mechanical Properties of Beryllium Silicates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Bulk Modulus (GPa) |

| BeSiO₃ (high pressure) | Orthorhombic | Pnma | 4.966 | 7.160 | 4.374 | 242 |

| Be₂SiO₄ (phenakite) | Trigonal | R-3 | - | - | - | - |

The electronic properties of beryllium silicates, particularly their band structure and band gap, have been a key focus of DFT investigations. These studies provide fundamental insights into the material's electrical conductivity and optical properties.

DFT calculations have characterized phenakite (Be₂SiO₄) as an indirect band gap insulator, with a calculated band gap of approximately 7.83 eV. crystalvaults.comsciencepublishinggroup.com A significant finding from these studies is the substantial contribution of oxygen states to both the top of the valence band and the bottom of the conduction band. crystalvaults.comsciencepublishinggroup.com For the high-pressure orthorhombic phase of BeSiO₃, DFT calculations have also been used to determine its electronic band-gap energy. sanctuaryofstones.com Another DFT study focusing on MSiO₃ (M = Be, Pd) silicate perovskites calculated a bandgap of 2.71 eV for BeSiO₃, characterizing it as a non-magnetic semiconductor. ravencrystals.com

Interactive Data Table: Calculated Electronic Properties of Beryllium Silicates

| Compound | Band Gap Type | Calculated Band Gap (eV) | Key Electronic Features |

| Be₂SiO₄ (phenakite) | Indirect | 7.83 | Oxygen states dominate band edges |

| BeSiO₃ (perovskite) | - | 2.71 | Non-magnetic semiconductor |

The thermodynamic stability and properties of beryllium silicates under various conditions of temperature and pressure are crucial for understanding their formation and behavior in geological and materials science contexts. DFT calculations have been employed to explore these aspects in detail.

For BeSiO₃, DFT was used to investigate the thermodynamic stability of four candidate polymorphs at 0 K by comparing their enthalpy against two decomposition pathways: Be₂SiO₄ + SiO₂ and BeO + SiO₂. sanctuaryofstones.com The results indicated that the orthorhombic perovskite structure is the most thermodynamically stable phase at pressures above 9 GPa. sanctuaryofstones.com

In the case of phenakite (Be₂SiO₄), DFT has been utilized to study its thermodynamic properties, including the coefficients of thermal expansion, free energy, entropy, and heat capacity across a range of temperatures. crystalvaults.comsciencepublishinggroup.com These calculations have provided a comprehensive understanding of its behavior under different thermal conditions.

Lattice Dynamical Calculations and Empirical Potentials

Lattice dynamical calculations are essential for understanding the vibrational properties of crystalline materials, such as phonon dispersion curves and vibrational spectra (Raman and infrared). These calculations can be performed using first-principles methods like DFT or through the use of empirical potentials.

For phenakite (Be₂SiO₄), its Raman and infrared vibrational spectra have been interpreted using Born-von Karman rigid-ion lattice-dynamical calculations. researchgate.net These calculations employed empirical potentials that were derived by fitting the vibrational frequencies of a group of related silicates, carbonates, and oxides. The successful application of these potentials to phenakite, which was not part of the original fitting set, demonstrates the transferability and predictive power of such empirical models for interpreting the vibrational spectra of silicates and oxides. researchgate.net

Molecular Orbital (MO) and Linear Combination of Atomic Orbitals (LCAO) Simulations of this compound Electronic States

Molecular Orbital (MO) theory and the Linear Combination of Atomic Orbitals (LCAO) method provide a quantum mechanical description of the electronic structure of molecules and solids, offering insights into chemical bonding.

While specific LCAO simulations for this compound were not prominently featured in the search results, MO calculations have been performed on related beryllium oxyanions, such as [BeO₄]⁶⁻, which is the fundamental building block of this compound minerals like phenakite. minsocam.org These calculations help in interpreting experimental data from X-ray emission and ESCA spectra, providing a deeper understanding of the chemical bonding between beryllium and oxygen. minsocam.org The LCAO approach, in general, constructs molecular orbitals by combining the atomic orbitals of the constituent atoms. rsc.orgtudelft.nlyoutube.com Quantum chemical calculations on molecules containing beryllium-silicon bonds have also been performed to understand the bonding situation in these systems. mdpi.com

Computational Studies of this compound Crystal Defects and Imperfections

The study of crystal defects and imperfections is crucial as they can significantly influence the mechanical, electronic, and optical properties of materials. Computational methods are well-suited to investigate the formation energies and electronic structure of various point defects, such as vacancies, interstitials, and substitutions.

While specific computational studies on crystal defects in this compound are not widely reported in the provided search results, the methodologies used for similar materials like beryllium oxide (BeO) and other silicates are directly applicable. First-principles calculations, often based on DFT, are used to model defects in a supercell. aps.orgmdpi.com These calculations can determine the formation energies of native point defects (e.g., beryllium and oxygen vacancies) and assess their stability. aps.org For example, in BeO, vacancies are predicted to be the dominant native defects, although they have high formation energies. aps.org The study of defect processes in other silicate systems, such as Li₂ZnSiO₄, also provides a framework for understanding potential defects in beryllium silicates, including vacancies, interstitials, and anti-site defects. mdpi.com Such computational approaches can predict the energetic favorability of defect formation and their impact on the material's properties.

Modeling of Interfacial Interactions of Beryllium Silicates (e.g., with Calcium Silicate Hydrate Phases)

Computational simulations, particularly molecular dynamics (MD), have been instrumental in elucidating the mechanisms governing the interaction between beryllium species and the surfaces of calcium silicate hydrate (C-S-H), the primary binding phase in cementitious materials. acs.orgacs.org These theoretical models provide molecular-level insights into the uptake of beryllium by C-S-H, which is critical for applications such as the geological disposal of nuclear waste where cement-based materials are used as engineered barriers. acs.org

Research has demonstrated that cementitious materials effectively sorb beryllium, with C-S-H phases being the principal sink. nih.gov Molecular dynamics calculations have revealed the specific surface processes that drive this uptake. nih.gov Simulations show that beryllium (II) ions, typically present as hydroxylated species in the alkaline environment of cement, sorb onto various C-S-H surfaces. acs.orgacs.org

The primary mechanisms for this surface complexation involve the formation of calcium bridges (Ca-bridges) and hydrogen bonds. acs.orgacs.org Energy profile calculations indicate that the stability of the resulting surface complexes is directly related to the number of Ca-bridges formed; complexes with a higher number of these bridges are the most stable. acs.org This highlights the critical role of calcium ions on the C-S-H surface in mediating the adsorption of beryllium. acs.orgfrontiersin.org

Furthermore, computational studies have differentiated the behavior of various beryllium hydroxyl species at the C-S-H interface. acs.org

Be(OH)₃⁻ : This species is predominantly bound to the C-S-H surface through two main pathways: the exchange of its coordinated water molecules for deprotonated silanol groups on the C-S-H surface, or through the formation of multiple Ca-bridges. acs.org

Be(OH)₄²⁻ : In contrast, the doubly charged Be(OH)₄²⁻ species tends to be immobilized within the midplane of the C-S-H interlayer. acs.org

These molecular dynamics simulations have confirmed that both the formation of surface complexes and the incorporation of beryllium species into the C-S-H interlayer are significant retention processes. acs.org The findings from these theoretical models are consistent with experimental observations and provide a mechanistic foundation for the strong uptake of beryllium observed in cementitious systems. acs.orgnih.gov

The table below summarizes the key findings from molecular dynamics simulations on the interaction of beryllium species with C-S-H phases.

| Beryllium Species | Primary Interaction Location | Dominant Binding Mechanisms | Key Findings |

| Be(II) | C-S-H Surfaces | Ca-bridges, Hydrogen bonds | Stability of surface complexes correlates with the number of Ca-bridges. acs.org |

| Be(OH)₃⁻ | C-S-H Surface/Interlayer | Exchange with deprotonated silanols, Multiple Ca-bridges | Shows strong binding to the surface through multiple pathways. acs.org |

| Be(OH)₄²⁻ | C-S-H Interlayer | Immobilized in the interlayer midplane | Retention is favored within the layered structure of C-S-H. acs.org |

Spectroscopic Characterization of Beryllium Silicates

X-ray Diffraction (XRD) and Electron Backscatter Diffraction (EBSD) for Structural Elucidation and Phase Identification

X-ray Diffraction (XRD) and Electron Backscatter Diffraction (EBSD) are powerful, complementary techniques for the detailed structural analysis of beryllium silicate (B1173343) minerals. XRD is fundamental for determining crystal structure and identifying different mineral phases, while EBSD provides crystallographic orientation and phase information at a high spatial resolution.

XRD has been instrumental in identifying and characterizing various beryllium silicate minerals, such as phenakite and bertrandite, which often form as alteration products of beryl (B75158). geologicacarpathica.comgeoscienceworld.orgcambridge.org In studies of granitic pegmatites, XRD has confirmed the presence of these secondary beryllium silicates, which replace primary magmatic beryl. geoscienceworld.orgcambridge.org The unit-cell parameters derived from powder XRD data for phenakite and bertrandite show excellent agreement with established values. cambridge.org Furthermore, XRD is crucial in studying the effects of pressure on beryllium silicates. For instance, synchrotron XRD has been used to investigate the high-pressure behavior of beryl, leading to the identification of a new high-pressure phase, beryl-II. fmm.ru

EBSD, a scanning electron microscope (SEM)-based technique, provides crystallographic information from the surface of a sample. measurlabs.comcarleton.eduistgroup.com It is particularly useful for in-situ phase identification and for creating crystal orientation maps. In the study of beryllium silicates, EBSD has been used alongside XRD and other techniques to identify fine-crystalline phenakite and bertrandite aggregates that replace beryl. geologicacarpathica.com The technique's high spatial resolution allows for the analysis of individual grains within a complex mineral assemblage. istgroup.comosti.gov For comprehensive phase identification, EBSD is often combined with energy dispersive X-ray spectroscopy (EDS) to obtain both crystallographic and chemical information simultaneously. osti.gov However, challenges can arise with certain minerals, such as phyllosilicates, where sample preparation can induce crystal bending, affecting the quality of EBSD patterns. researchgate.net

Table 1: Applications of XRD and EBSD in this compound Analysis

| Technique | Application | Key Findings | References |

| XRD | Phase identification of secondary beryllium silicates | Confirmed the presence of phenakite and bertrandite as alteration products of beryl. | geologicacarpathica.comgeoscienceworld.orgcambridge.org |

| Structural analysis under high pressure | Identified a high-pressure phase of beryl (beryl-II). | fmm.ru | |

| Unit-cell parameter determination | Unit-cell parameters for phenakite and bertrandite are consistent with published data. | cambridge.org | |

| Investigation of Be-Si disorder | Characterized the structural disorder in gadolinite. | colorado.edu | |

| EBSD | Micro-scale phase identification | Identified fine-crystalline phenakite and bertrandite in beryl alteration assemblages. | geologicacarpathica.com |

| Crystallographic orientation mapping | Provides data on the orientation of individual crystals within a rock. | carleton.eduistgroup.com | |

| Combined analysis with EDS | Allows for simultaneous determination of crystal structure and chemical composition. | osti.gov |

Raman Spectroscopy of this compound Phases

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a crystal lattice, providing a detailed fingerprint of a mineral's structure and composition.

The Raman spectrum of a this compound mineral is characterized by a series of bands corresponding to specific vibrational modes of its constituent atoms. In phenakite (Be₂SiO₄), a study identified 25 distinct Raman lines, a significant increase from earlier investigations, highlighting the complexity of its vibrational spectrum. ias.ac.in The vibrations of the SiO₄ and BeO₄ tetrahedra that form the crystal lattice give rise to these bands. colorado.edu

In beryl (Be₃Al₂Si₆O₁₈), Raman spectra reveal modes associated with the Si₆O₁₈ rings, as well as vibrations involving the AlO₆ octahedra and BeO₄ tetrahedra. fmm.ruresearchgate.net Theoretical calculations have been performed to assign the observed Raman bands to specific normal modes of vibration, although some assignments, particularly for high-frequency modes where Si-O and Be-O vibrations can mix, remain a subject of discussion. researchgate.netvnu.edu.vn For instance, the band observed between 1067-1072 cm⁻¹ in beryl has been a point of contention, with some researchers assigning it to Si-O vibrations and others to Be-O vibrations. vnu.edu.vn Phonon studies in related beryllium-containing layered structures have shown that factors like layer thickness and thermal annealing can influence the position and width of Raman peaks, providing insights into strain and crystalline quality. rsc.org

Elemental substitutions within the crystal lattice of beryllium silicates can induce noticeable changes in their Raman spectra. These changes can manifest as shifts in band positions, broadening of peaks, or the appearance of new bands.

In beryl, the substitution of other elements can affect the vibrational modes. For example, the position and full width at half maximum (FWHM) of the Raman band around 1067-1072 cm⁻¹ have been shown to correlate with the silicon content, suggesting its origin from Si-O vibrations. vnu.edu.vn The presence of alkali ions in the channels of the beryl structure can also influence the Raman spectrum. vnu.edu.vnresearchgate.net The substitution of lithium for beryllium in beryl has been linked to a shift in a Raman band around 396 cm⁻¹ to higher wavenumbers. researchgate.net

In gadolinite-group minerals, which have the general formula A₂MQ₂T₂O₈Φ₂, substitutions at the A, M, Q, and T sites lead to variations in the Raman spectra. colorado.edu The most prominent peaks, attributed to stretching vibrations of Be-O and Si-O in tetrahedral coordination, are observed between 900 and 980 cm⁻¹. colorado.edu The disorder between beryllium and silicon at the tetrahedral sites influences these vibrations. colorado.edu

The study of Raman spectra in silicate glasses with gallium and germanium substitutions provides analogous insights. The addition of gallium or germanium to silicate glasses leads to systematic shifts in Raman bands, indicating changes in the intermediate-range order and the preferential incorporation of the substituting elements into specific ring structures within the glass network. msaweb.org

Table 2: Key Raman Bands in Beryllium Silicates and their Assignments

| Mineral | Wavenumber (cm⁻¹) | Assignment | Reference |

| Beryl | 1067-1072 | Si-O or Be-O stretching | vnu.edu.vn |

| Beryl | ~396 | Shifted by Li for Be substitution | researchgate.net |

| Gadolinite | 900-980 | Be-O and Si-O stretching in tetrahedra | colorado.edu |

| Gadolinite | 200-750 | Bending modes of Si-O and Be-O, stretching of REE-O and Fe-O, and lattice vibrations | colorado.edu |

Infrared (IR) Spectroscopy for Chemical Bonding and Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for investigating the chemical bonds and functional groups within beryllium silicates. libretexts.orgsavemyexams.comcompoundchem.com The technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. savemyexams.comcompoundchem.com Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint". libretexts.org

In the context of beryllium silicates, IR spectroscopy provides information on the vibrations of the fundamental building blocks of their crystal structures, namely the SiO₄ and BeO₄ tetrahedra, and in the case of beryl, the AlO₆ octahedra. The positions and shapes of the absorption bands in the mid-infrared region (typically 4000 to 400 cm⁻¹) are related to the stretching and bending vibrations of the Si-O, Be-O, and Al-O bonds. researchgate.net

For example, in beryl, IR spectroscopy has been used to study the vibrational modes of the Si₆O₁₈ rings. fmm.ru The analysis of the IR spectrum of silica (B1680970) (SiO₂) shows a prominent peak between 1200 and 1000 cm⁻¹ due to the asymmetric stretching of Si-O-Si chains. spectroscopyonline.com Similar features are expected in the IR spectra of beryllium silicates due to the presence of silicate tetrahedra.

Furthermore, IR spectroscopy is sensitive to the presence of hydroxyl (OH) groups and water molecules, which can be incorporated into the crystal structure of some beryllium silicates. researchgate.net The stretching vibrations of O-H bonds typically appear as broad bands in the high-frequency region of the IR spectrum. spectroscopyonline.com

Photoluminescence and Optical Absorption Spectroscopy of Activated Beryllium Silicates

Photoluminescence (PL) and optical absorption spectroscopy are powerful techniques for studying the electronic structure and optically active centers in beryllium silicates, particularly when they are "activated" by the presence of impurity ions. cambridge.org

Optical absorption spectroscopy measures the wavelengths of light that are absorbed by a material, providing information about the electronic transitions that can occur. In beryllium lead silicate glasses, for instance, the optical absorption is determined by transitions between the localized states of lead ions. researchgate.netscispace.com The addition of beryllium oxide to these glasses influences their electronic structure and optical properties. researchgate.netscispace.com

Photoluminescence is the emission of light from a material after it has absorbed photons. cambridge.org The emitted light provides insights into the nature of the luminescent centers, which can be either intrinsic defects in the crystal lattice or extrinsic impurity ions. cambridge.org In crystalline phenakite (Be₂SiO₄), luminescence bands at 2.70 and 3.15 eV have been attributed to [AlO₄]⁵⁻ and [SiO₄]⁴⁻ centers, respectively. researchgate.net The intrinsic luminescence of the Be₂SiO₄ crystal, with bands at 3.6 and 4.1 eV, is thought to arise from the radiative decay of self-trapped excitons. researchgate.net

The activation of beryllium silicates with transition metal or rare-earth ions can lead to characteristic luminescence. For example, the luminescence of emerald, a variety of beryl, is due to the presence of chromium (Cr³⁺) and sometimes vanadium (V²⁺) ions substituting for aluminum in the crystal structure. fmm.ru High-pressure luminescence studies on emerald have been used to probe the local environment of these activator ions. fmm.ru In europium-activated barium chlorosilicate phosphors, a related silicate material, an intense violet-blue emission is observed, making it a candidate for use in LEDs. irma-international.org

Table 3: Luminescence Properties of Selected Beryllium Silicates

| Material | Activator/Center | Emission Bands (eV) | Attributed To | Reference |

| Phenakite (Be₂SiO₄) | [AlO₄]⁵⁻, [SiO₄]⁴⁻ | 2.70, 3.15 | Defect centers | researchgate.net |

| Phenakite (Be₂SiO₄) | Intrinsic | 3.6, 4.1 | Self-trapped excitons | researchgate.net |

| Emerald (Beryl) | Cr³⁺, V²⁺ | Varies with pressure | Electronic transitions in activator ions | fmm.ru |

| Barium Chlorosilicate | Eu²⁺ | ~3.05 (407 nm) | 5d-4f transition in Eu²⁺ | irma-international.org |

| Beryllium Lead Silicate Glass | Pb²⁺ | 2.1, 2.5, 3.0 | Localized states of lead ions | researchgate.net |

Cathodoluminescence Studies in this compound Minerals

Cathodoluminescence (CL) is the emission of light from a material when it is bombarded with an electron beam. This technique is particularly useful in geology for revealing the internal textures, growth zoning, and alteration features of minerals that may not be visible with other methods.

In the study of this compound minerals, CL has been effectively used to distinguish different phases and to understand their formation history. For example, phenakite often exhibits a distinctive cathodoluminescence signal, which allows it to be easily identified in assemblages with other minerals like beryl, bertrandite, quartz, and feldspar. geologicacarpathica.comgeoscienceworld.orgcambridge.org This has been applied in studies of granitic pegmatites to characterize the secondary beryllium silicates that form from the alteration of primary beryl. geoscienceworld.orgcambridge.org

CL imaging can reveal features such as healed microcracks and growth zoning within minerals. researchgate.net In some cases, different generations of a mineral can be distinguished by their different CL characteristics. For instance, in studies of quartz associated with this compound mineralization, CL has been used to identify different episodes of quartz growth and healing of fractures. researchgate.net

The luminescence in CL can be caused by intrinsic defects in the crystal lattice or by trace element activators. researchgate.net In some beryllium-containing minerals like genthelvite (Zn₄Be₃Si₃O₁₂S), a strong green cathodoluminescence has been observed, which aids in its identification. researchgate.net Coordinated spectroscopic studies, including pulsed cathodoluminescence, have been used to investigate the nature of electronic excitations at regular and defect sites in the Be₂SiO₄ lattice. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also referred to as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive analytical technique used to investigate the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. malvernpanalytical.combris.ac.uk The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. malvernpanalytical.comlehigh.eduunive.it XPS is a standard tool for the characterization of silicate minerals, providing valuable information on the bonding states of constituent elements and the chemical composition of mineral surfaces. nies.go.jp

In the context of beryllium silicates, XPS provides detailed insights into the chemical bonding between beryllium, silicon, and oxygen atoms. The binding energies of the core-level electrons (e.g., Be 1s, Si 2p, O 1s) are sensitive to the local chemical environment, allowing for the determination of oxidation states and the nature of the silicate network. aanda.org

Detailed Research Findings

Research on the electronic structure of phenakite (Be₂SiO₄) using XPS, in conjunction with other spectroscopic methods, has provided valuable data on its energy band structure. scirp.org The analysis of core-level spectra allows for the identification of the chemical states of the constituent elements.

For instance, the binding energy of the Be 1s peak in beryllium compounds shows a chemical shift depending on its coordination and the electronegativity of the neighboring atoms. In beryllium oxide (BeO), the Be 1s peak is found at approximately 113.4 eV, while in metallic beryllium, it is observed around 110.5 eV. surrey.ac.uk In silicates like beryl, the small radius and strong polarizing power of the beryllium ion influence the structure, which is reflected in the XPS spectra. surrey.ac.uk

The Si 2p binding energy in silicates is also a key indicator of the silicate structure. For example, the Si 2p binding energy in olivine (B12688019) has been reported at 101.9 eV. aanda.org Shifts in the Si 2p binding energy can indicate changes in the silicate framework, such as the substitution of Si⁴⁺ by other cations. researchgate.net

The O 1s spectrum in silicates can often be deconvoluted into components representing bridging and non-bridging oxygen atoms, providing further detail on the silicate network's connectivity. In olivine, the lattice oxygen O 1s binding energy is located at approximately 531.2 eV. aanda.org

Surface analysis of beryllium-containing materials using XPS is crucial, as the surface chemistry can differ significantly from the bulk, especially due to oxidation. xpsdatabase.net For example, beryllium metal readily forms a passivating layer of beryllium oxide on its surface when exposed to air. surrey.ac.uk XPS can effectively probe this surface layer. surrey.ac.uk

Interactive Data Tables

The following tables summarize typical binding energy ranges for the core levels of elements found in beryllium silicates and related compounds as determined by XPS. These values are often referenced to the C 1s peak of adventitious carbon at 285.0 eV to correct for surface charging effects. aanda.orgsurrey.ac.uk

| Element | Core Level | Binding Energy (eV) | Reference Compound |

|---|---|---|---|

| Beryllium (Be) | 1s | ~113.4 | BeO surrey.ac.uk |

| Beryllium (Be) | 1s | ~114 | Be₂SiO₄ (Phenakite) ut.ee |

| Silicon (Si) | 2p | ~101.9 | Olivine aanda.org |

| Oxygen (O) | 1s | ~531.2 | Olivine (Lattice Oxygen) aanda.org |

Note: Binding energy values can vary slightly depending on the specific crystal structure, sample condition, and instrument calibration. The values presented are representative.

Geological and Mineralogical Research on Beryllium Silicates

Occurrence and Distribution of Beryllium Silicate (B1173343) Minerals in Geological Environments

The distribution of beryllium silicate minerals is intrinsically linked to geological settings that facilitate the concentration of beryllium, a rare lithophile element. These environments are typically associated with felsic magmatism and subsequent hydrothermal activity.

Granitic Pegmatites and Alkalic Complexes

Granitic pegmatites are the most significant hosts for a variety of this compound minerals, with beryl (B75158) being the most abundant and widespread. cambridge.orgresearchgate.net These pegmatites are the result of the fractional crystallization of granitic magmas, a process that concentrates incompatible elements like beryllium in the residual melt. researchgate.net The formation of beryllium minerals spans the entire magmatic-hydrothermal evolution, leading to the crystallization of minerals such as beryl, phenakite, and bertrandite. mdpi.com

Beryl typically crystallizes during the main magmatic stage of pegmatite evolution. researchgate.net However, its composition can vary depending on the nature of the parent granite. For instance, pegmatites associated with I-type granodiorites may contain beryl enriched in sodium, iron, and magnesium, while those related to S-type granites often have beryl enriched in aluminum, cesium, and lithium. geologicacarpathica.comiaea.org

Alkalic complexes, which are silica-undersaturated and peralkaline igneous rocks, also host a diverse array of this compound minerals. arizona.edugeoscienceworld.org In these environments, minerals like those from the gadolinite-hingganite group can be found. geologicacarpathica.comiaea.org The antagonistic relationship between the occurrence of beryl in aluminous granite-pegmatite suites and gadolinite in alkaline suites highlights the influence of magma chemistry on beryllium mineralogy. geologicacarpathica.comiaea.org

Table 1: Common this compound Minerals in Granitic Pegmatites and Alkalic Complexes

| Mineral | Chemical Formula | Geological Environment | Associated Minerals |

|---|---|---|---|

| Beryl | Be₃Al₂Si₆O₁₈ | Granitic Pegmatites | Quartz, Feldspar, Muscovite (B576469), Topaz |

| Phenakite | Be₂SiO₄ | Granitic Pegmatites (often as a secondary mineral) | Beryl, Bertrandite, Quartz, K-feldspar, Muscovite |

| Bertrandite | Be₄Si₂O₇(OH)₂ | Granitic Pegmatites (often as a secondary mineral) | Beryl, Phenakite, Quartz, K-feldspar, Muscovite |

| Gadolinite Group | (Y,Ce,Ca)₂Fe²⁺Be₂Si₂O₁₀ | Alkalic Complexes, Granitic Pegmatites | Allanite, Zircon, Apatite |

| Hingganite Group | (Y,REE,Ca)₂(Be,☐)₂[SiO₄]₂(OH,O)₂ | Alkalic Complexes, Granitic Pegmatites | Gadolinite, Zircon, Fluorite |

This table is based on information from multiple sources. researchgate.netgeologicacarpathica.comiaea.orgresearchgate.net

Hydrothermal Veins and Skarns

This compound minerals are also found in hydrothermal veins and skarns, which are formed by the interaction of hot, chemically active fluids with surrounding rocks. mdpi.comresearchgate.net These deposits are often, but not always, associated with felsic magmatism. arizona.edu

Hydrothermal veins can host beryllium minerals like beryl, phenakite, and bertrandite. mdpi.commdpi.com These minerals precipitate from Be-bearing fluids that have been exsolved from a cooling magma or generated through other geological processes. The formation of these minerals is controlled by factors such as temperature, pressure, and the chemical composition of the fluids.

Skarns are metasomatic rocks that form when carbonate rocks like limestone or dolomite (B100054) are intruded by a silicate magma. rruff.info The resulting interaction can lead to the formation of a variety of calc-silicate minerals, and in some cases, beryllium silicates. mtech.edu In skarn environments, beryllium can be found in minerals such as phenakite and bertrandite, and can also be incorporated into other silicate minerals like vesuvianite and garnet. mdpi.com

Metamorphic and Basinal Environments

This compound minerals can also occur in metamorphic and basinal environments, although they are less common than in igneous and hydrothermal settings. arizona.eduresearchgate.net Metamorphism can play a significant role in the cycling of beryllium from sedimentary rocks to granitic systems. geologyscience.ruresearchgate.net

During metamorphism, pre-existing beryllium-bearing minerals can be transformed, or new ones can be formed. For example, primary magmatic phenakite can be metamorphosed to form beryl. researchgate.net The presence of certain beryllium minerals in metamorphic rocks can provide valuable information about the pressure, temperature, and fluid conditions during metamorphism.

Basinal environments, which are large-scale depressions filled with sedimentary rocks, can also host beryllium mineralization. The beryllium in these settings is often sourced from the weathering of pre-existing rocks and transported by fluids. While less common, the formation of beryllium minerals in these environments demonstrates the diverse geological processes that can lead to the concentration of this rare element.

Genesis and Evolution of this compound Minerals

The formation and subsequent alteration of this compound minerals are complex processes that provide a window into the evolution of geological systems from magmatic to hydrothermal conditions.

Magmatic-Hydrothermal Formation Processes

The genesis of many this compound deposits is rooted in magmatic-hydrothermal processes. mdpi.comgeoscienceworld.org During the late stages of magma crystallization, an aqueous fluid phase can separate from the melt. This fluid can become enriched in beryllium and other incompatible elements. As this hydrothermal fluid migrates and cools, it can precipitate beryllium minerals in veins and pockets. geoscienceworld.org

The transition from a magmatic to a hydrothermal regime is a critical step in the formation of many gem-quality beryl deposits found in miarolitic cavities within pegmatites. geoscienceworld.org The chemical composition of the beryl can reflect the source of the mineralizing fluid, with magmatic beryl often having lower alkali content than hydrothermal beryl. mdpi.com The formation of beryllium minerals runs through the entire magmatic-hydrothermal evolution process, from the initial crystallization of beryl in the magma to the later precipitation of phenakite and bertrandite from hydrothermal fluids. mdpi.com

This compound Minerals as Tracers of Tectono-Metamorphic Overprint

This compound minerals serve as valuable indicators of the geological history of their host rocks, particularly in revealing post-magmatic tectonic and metamorphic events. geologicacarpathica.comiaea.org The stability of primary beryllium minerals, such as beryl, is sensitive to changes in pressure and temperature, and their breakdown into secondary minerals can document subsequent geological overprinting. geologicacarpathica.com

In the Western Carpathians, for example, accessory this compound minerals like beryl, gadolinite–hingganite, phenakite, and bertrandite are used to trace magmatic to hydrothermal processes and the tectonic environment. geologicacarpathica.comiaea.org Primary magmatic beryl is frequently observed to be replaced by a post-magmatic assemblage of secondary beryllium silicates, including phenakite and bertrandite, along with quartz, muscovite, and K-feldspar. geologicacarpathica.comiaea.org This breakdown of beryl is a clear indicator of a post-magmatic tectonic event. geologicacarpathica.com Specifically, this alteration has been linked to processes such as late- to post-Variscan uplift or the Alpine (Mesozoic to Cenozoic) tectono-metamorphic overprint of the crystalline basement, which occurred at temperatures of approximately 250–400 °C. geologicacarpathica.com

The composition of the primary beryl itself can also provide clues about the tectonic setting of the original magma. For instance, Na–Fe–Mg enriched beryl compositions are associated with I-type granodiorite-affiliated pegmatites, while Al–(Cs–Li) enriched beryl is characteristic of S-type granite-related pegmatites. geologicacarpathica.comiaea.org The subsequent alteration of these primary minerals by later fluids and metamorphic events adds another layer of historical information, allowing geologists to reconstruct the complex tectono-metamorphic evolution of a region. geologicacarpathica.comgeoscienceworld.org

Beryllium Geochemistry in Silicic Magmas and Fractionation Processes

Beryllium is a rare lithophile element that has a strong tendency to concentrate in felsic, silica-rich magmas. geologicacarpathica.commdpi.com Its geochemical behavior, particularly its incompatibility in most common rock-forming minerals, makes it a powerful tracer of magmatic differentiation processes, such as fractional crystallization. researchgate.netgeoscienceworld.org Beryllium's small ionic radius (0.27 Å) and charge (2+) hinder its incorporation into the crystal lattices of major minerals like quartz and feldspar. geologicacarpathica.commdpi.com As a result, during the slow cooling and crystallization of a magma body, beryllium becomes progressively enriched in the remaining liquid melt. researchgate.netredalyc.org

High-silica granites (>70 wt% SiO₂) are significant carriers of incompatible elements and are often associated with beryllium mineralization. geoscienceworld.org However, the enrichment process is not always straightforward. Studies have shown that beryllium's compatibility can vary depending on the specific minerals crystallizing from the magma. geoscienceworld.orggeologyscience.ru For instance, at trace levels, beryllium is compatible in calcic plagioclase (An₃₁) and muscovite but incompatible in biotite, alkali feldspar, and quartz. geologyscience.ru

Rayleigh fractionation modeling of some granitic systems reveals a two-stage process for beryllium enrichment. geoscienceworld.orgresearchgate.net

First Stage: Early fractional crystallization is dominated by a large proportion of plagioclase. Since beryllium can be compatible in plagioclase, this stage can inhibit significant enrichment of Be in the melt. It also effectively removes calcium from the magma. geoscienceworld.orgresearchgate.net

Second Stage: With the depletion of calcium, the fractionating mineral assemblage changes to one dominated by minerals in which beryllium is incompatible. This leads to a rapid increase in the beryllium concentration of the differentiated melt. geoscienceworld.orgresearchgate.net

This extreme fractionation is necessary to reach the saturation point for beryllium minerals like beryl. researchgate.net While typical granitic rocks have an average Be content of 2 to 7 ppm, the parental magma needs to reach a concentration of around 70 ppm Be to start crystallizing beryl. geologicacarpathica.comredalyc.org This often requires up to 80-90% of the original magma to crystallize, leaving a small fraction of highly evolved, beryllium-rich residual melt from which beryl-bearing pegmatites form. researchgate.netredalyc.orggeologyscience.ru

| Mineral | Partition Coefficient (D) | Temperature (°C) | Condition |

|---|---|---|---|

| Plagioclase (An31) | 1.84 | 700 | Compatible |

| Muscovite | 1.35 | 700 | Compatible |

| Biotite | 0.39–0.54 | 650–800 | Incompatible |

| Alkali Feldspar | 0.38–0.19 | 680–850 | Incompatible |

| Quartz | 0.24 | 800 | Incompatible |